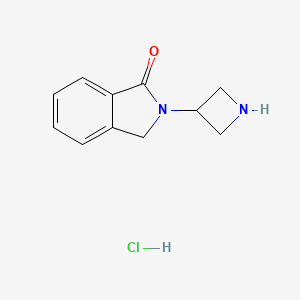![molecular formula C15H20BrN3 B13563301 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a 4-methylpiperazin-1-yl group attached via an ethyl linker. The molecular formula of this compound is C15H20BrN3, and it has a molecular weight of 322.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, NaOAc) in suitable solvents.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another brominated indole derivative with potential anticancer and antiangiogenic activities.
2-bromo-6-(4-methylpiperazin-1-yl)pyrazine: A related compound with a pyrazine ring instead of an indole ring.
Uniqueness
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is unique due to its specific substitution pattern and the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20BrN3 |
|---|---|
Molecular Weight |
322.24 g/mol |
IUPAC Name |
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]indole |
InChI |
InChI=1S/C15H20BrN3/c1-17-6-8-18(9-7-17)10-11-19-5-4-13-2-3-14(16)12-15(13)19/h2-5,12H,6-11H2,1H3 |
InChI Key |
UPCQTHFPGQJEQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


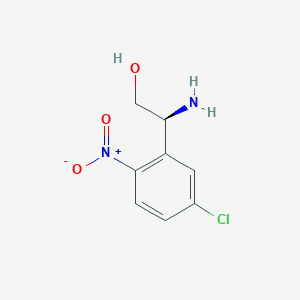
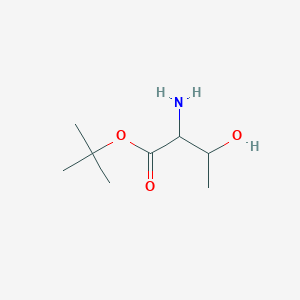
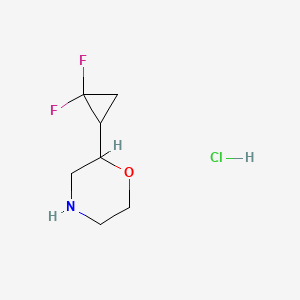
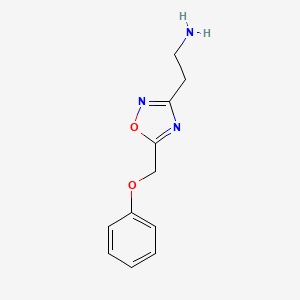
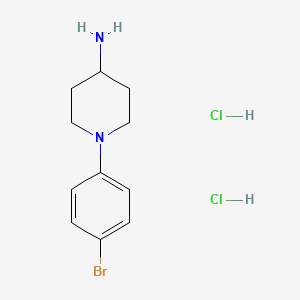
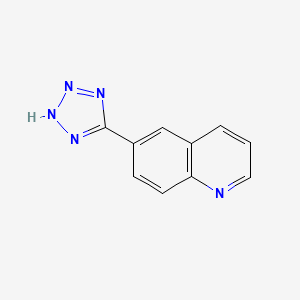

![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
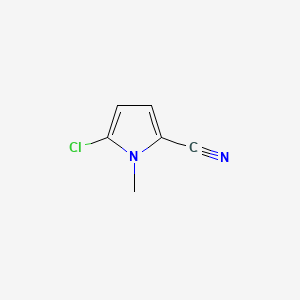
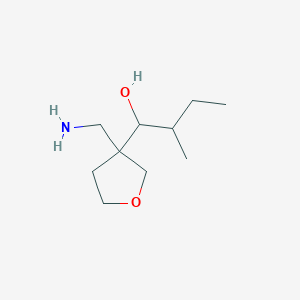
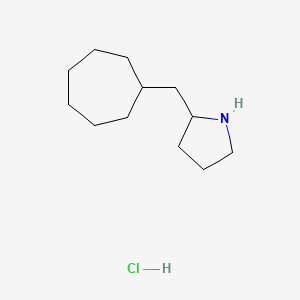
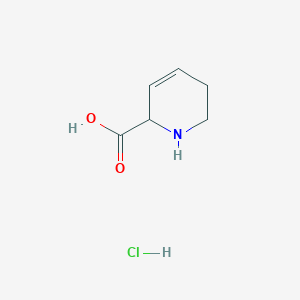
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
